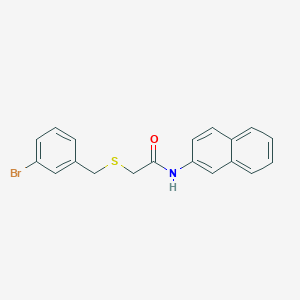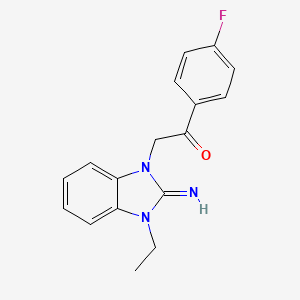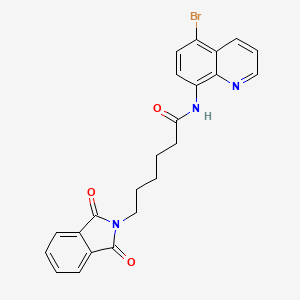![molecular formula C20H23F2NO3 B15005342 1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15005342.png)
1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound characterized by the presence of difluoromethoxy and diethoxy groups attached to a tetrahydroisoquinoline core
Preparation Methods
The synthesis of 1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the difluoromethoxyphenyl precursor, followed by the introduction of the diethoxy groups and the formation of the tetrahydroisoquinoline ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scalable processes using continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding, contributing to the understanding of biological processes.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound’s unique properties may be exploited in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and diethoxy groups may enhance the compound’s binding affinity and selectivity, modulating biological pathways and exerting therapeutic effects. Detailed studies on its molecular targets and pathways are essential to elucidate its full mechanism of action.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-[[2-(Difluoromethoxy)phenyl]methyl]piperidine
- 1-[4-(Difluoromethoxy)phenyl]ethanamine
Properties
Molecular Formula |
C20H23F2NO3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H23F2NO3/c1-3-24-17-11-13-9-10-23-19(15(13)12-18(17)25-4-2)14-7-5-6-8-16(14)26-20(21)22/h5-8,11-12,19-20,23H,3-4,9-10H2,1-2H3 |
InChI Key |
KUQFMGPZDMVJQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3OC(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B15005264.png)
![methyl 4-(5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate](/img/structure/B15005267.png)

![3-amino-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005275.png)
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B15005277.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-2-ethoxybenzamide](/img/structure/B15005278.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15005279.png)

![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B15005283.png)

![8-(2,3-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B15005312.png)
![3,3'-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole)](/img/structure/B15005320.png)
![2-[(2,6-Difluoropyrimidin-4-yl)amino]acetic acid](/img/structure/B15005326.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B15005338.png)
